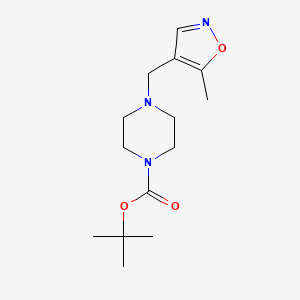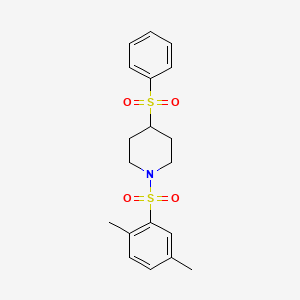![molecular formula C23H22N2O4S2 B2603978 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide CAS No. 886959-04-2](/img/structure/B2603978.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst.
Introduction of Dimethylthiophene Moiety: The dimethylthiophene group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and aluminum chloride as a catalyst.
Attachment of Trimethoxybenzamide: The final step involves the coupling of the benzothiazole-thiophene intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of bacterial cell walls or by inhibiting essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits significant antifungal and anticancer activities.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities against Aedes aegypti.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-12-13(2)30-23(19(12)22-24-15-8-6-7-9-18(15)31-22)25-21(26)14-10-16(27-3)20(29-5)17(11-14)28-4/h6-11H,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZBDAFRATSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-8-(3-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603896.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)



![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)

![(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2603910.png)
![2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2603911.png)



